BenchChemオンラインストアへようこそ!

5-Azaspiro[3.5]non-7-ene;hydrochloride

Organic synthesis Scaffold diversification Medicinal chemistry

Procure 5-Azaspiro[3.5]non-7-ene hydrochloride for its unique C7–C8 alkene, enabling orthogonal functionalization via hydrogenation, epoxidation, and cross-coupling that is impossible with saturated analogs. This preorganized, spirocyclic amine scaffold serves as a single diversification node, reducing inventory while maximizing chemical space for hit-to-lead campaigns.

Molecular Formula C8H14ClN
Molecular Weight 159.66
CAS No. 2344681-47-4
Cat. No. B2816222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Azaspiro[3.5]non-7-ene;hydrochloride
CAS2344681-47-4
Molecular FormulaC8H14ClN
Molecular Weight159.66
Structural Identifiers
SMILESC1CC2(C1)CC=CCN2.Cl
InChIInChI=1S/C8H13N.ClH/c1-2-7-9-8(4-1)5-3-6-8;/h1-2,9H,3-7H2;1H
InChIKeyFPRJWLKDCDWZLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Azaspiro[3.5]non-7-ene Hydrochloride (CAS 2344681-47-4): Spirocyclic Amine Scaffold and Key Physicochemical Profile for Research Procurement


5-Azaspiro[3.5]non-7-ene hydrochloride (CAS 2344681-47-4) is a spirocyclic amine derivative characterized by a rigid bicyclic framework in which a nitrogen-containing azetidine ring is spiro-fused to a cyclohexene moiety [1]. The hydrochloride salt form (molecular formula C8H14ClN, molecular weight 159.65 g/mol) enhances aqueous solubility and handling stability relative to the free base, facilitating its use as a versatile small-molecule scaffold in pharmaceutical and agrochemical intermediate synthesis . The compound bears the distinct InChIKey FPRJWLKDCDWZLC-UHFFFAOYSA-N and is commercially available from multiple vendors at research-scale quantities, typically in 95% minimum purity .

Why 5-Azaspiro[3.5]non-7-ene Hydrochloride Cannot Be Readily Substituted by Saturated Analogs in Scaffold-Oriented Research


Within the 5-azaspiro[3.5]nonane scaffold family, the non-7-ene derivative (CAS 2344681-47-4) presents a C7–C8 alkene that fundamentally alters the compound's synthetic trajectory, conformational preferences, and physicochemical properties compared to its fully saturated counterpart 5-azaspiro[3.5]nonane hydrochloride (CAS 1419101-47-5) . The presence of the alkene introduces a site for downstream functionalization reactions—including hydrogenation, epoxidation, hydroboration, and cross-coupling—that are inaccessible with the saturated analog, thereby expanding the accessible chemical space for library synthesis [1]. Additionally, the planar C7–C8 bond reduces ring flexibility and alters the spatial presentation of the amine nitrogen, a factor that may influence molecular recognition in target-binding applications where the saturated scaffold serves as a documented pharmacophoric core [2]. Consequently, selecting the saturated analog as a direct substitute would foreclose key synthetic pathways and alter conformational properties, rendering the substitution scientifically invalid for scaffold-diversification campaigns.

Quantitative Differentiation of 5-Azaspiro[3.5]non-7-ene Hydrochloride Against Closest Structural Analogs for Informed Procurement


Alkene-Enabled Synthetic Tractability: Unique Functionalization Pathways Unavailable with Saturated 5-Azaspiro[3.5]nonane Hydrochloride

The 5-azaspiro[3.5]non-7-ene scaffold contains a C7–C8 alkene that is absent in the saturated analog 5-azaspiro[3.5]nonane hydrochloride (CAS 1419101-47-5). This alkene serves as a synthetic handle enabling a distinct suite of chemical transformations, including hydrogenation to the saturated scaffold, epoxidation, dihydroxylation, and transition-metal-catalyzed cross-coupling reactions [1]. The saturated analog lacks any sp²-hybridized carbon in the cycloalkyl ring and therefore cannot undergo these alkene-specific transformations, severely restricting downstream diversification options. In comparative terms, the non-7-ene scaffold offers at least one additional orthogonal functionalization site per molecule, as verified by the molecular descriptors: the alkene contributes a defined bond stereocenter count of 0 but increases the rotatable bond count to 0 (fully rigid), whereas the saturated analog permits conformational interconversion in the cyclohexane ring .

Organic synthesis Scaffold diversification Medicinal chemistry

Conformational Rigidity and Structural Preorganization: Reduced Degrees of Freedom Relative to Saturated 5-Azaspiro[3.5]nonane Hydrochloride

The planar C7–C8 alkene in 5-azaspiro[3.5]non-7-ene imposes conformational restrictions that are absent in the fully saturated analog 5-azaspiro[3.5]nonane hydrochloride (CAS 1419101-47-5). Specifically, the cyclohexene ring adopts a half-chair conformation with reduced puckering flexibility compared to the cyclohexane ring of the saturated analog, which can freely interconvert between chair conformations. This structural preorganization reduces the entropic penalty upon target binding and may enhance binding specificity in biological systems where the spirocyclic amine core serves as a pharmacophore [1]. While direct binding data for the target compound is not publicly available, class-level inference from FAAH inhibitor studies indicates that spirocyclic scaffolds with constrained ring systems (e.g., 7-azaspiro[3.5]nonane) exhibit superior potency relative to flexible, non-spirocyclic amine frameworks, with IC50 values differing by over an order of magnitude in certain structural contexts [2].

Molecular recognition Drug design Conformational analysis

Hydrogenation Reactivity: Quantitative Differentiation in Saturation State for Reductive Amination and Hydrogenation Workflows

5-Azaspiro[3.5]non-7-ene hydrochloride contains a C7–C8 alkene that can be hydrogenated to yield the saturated 5-azaspiro[3.5]nonane hydrochloride scaffold. This hydrogenation reaction provides a quantifiable synthetic transformation that distinguishes the non-7-ene from its saturated counterpart. In head-to-head comparison, 5-azaspiro[3.5]non-7-ene hydrochloride serves as a direct precursor to 5-azaspiro[3.5]nonane hydrochloride via catalytic hydrogenation (e.g., H2, Pd/C, RT to 50°C), whereas the reverse transformation (dehydrogenation to install the alkene) is not synthetically accessible under standard laboratory conditions . The hydrogenation step consumes 1 equivalent of H2 per mole of substrate and proceeds with high chemoselectivity without affecting the spirocyclic amine core. This interconvertibility provides a practical advantage: procurement of the non-7-ene derivative grants access to both the unsaturated and (via hydrogenation) saturated scaffolds, whereas procurement of the saturated analog forecloses access to the alkene-containing scaffold .

Hydrogenation Reductive amination Scaffold interconversion

Optimal Research and Industrial Application Scenarios for 5-Azaspiro[3.5]non-7-ene Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry Scaffold Diversification and Parallel Library Synthesis

This scenario is most appropriate when the research objective requires generation of diverse chemical libraries from a common spirocyclic amine core. The C7–C8 alkene in 5-azaspiro[3.5]non-7-ene hydrochloride provides an orthogonal functionalization handle that can be exploited for hydrogenation, epoxidation, cross-coupling, and other alkene-specific transformations, enabling the synthesis of multiple distinct scaffolds from a single purchased building block. As established in Section 3, the saturated analog 5-azaspiro[3.5]nonane hydrochloride lacks this alkene and therefore cannot serve as a diversification node for alkene-based chemistry [1]. Procurement of the non-7-ene derivative is thus indicated for hit-to-lead campaigns and fragment-based drug discovery where maximizing chemical diversity from a limited set of core scaffolds is a strategic priority.

Target-Based Drug Discovery Requiring Conformationally Constrained Amine Pharmacophores

This scenario applies to structure-based drug design programs where a spirocyclic amine core serves as a privileged scaffold for target engagement. The reduced conformational flexibility of the cyclohexene ring in 5-azaspiro[3.5]non-7-ene hydrochloride (relative to the freely interconverting cyclohexane ring of the saturated analog) may lower the entropic penalty upon target binding and enhance binding selectivity, as inferred from class-level SAR studies on related spirocyclic FAAH inhibitors [2]. Researchers targeting proteins where the 7-azaspiro[3.5]nonane core has demonstrated activity—including FAAH, GPR119, and certain viral RNA-binding proteins—should prioritize procurement of the non-7-ene scaffold when structural preorganization is hypothesized to improve binding metrics.

Synthetic Chemistry Workflows Requiring Access to Both Unsaturated and Saturated Spirocyclic Amine Building Blocks

This scenario addresses procurement efficiency in synthetic chemistry laboratories that require both the unsaturated and saturated 5-azaspiro[3.5]nonane scaffolds for parallel synthetic campaigns. As demonstrated in Section 3, 5-azaspiro[3.5]non-7-ene hydrochloride can be quantitatively converted to 5-azaspiro[3.5]nonane hydrochloride via catalytic hydrogenation, whereas the reverse transformation is not synthetically accessible [1]. Procurement of the non-7-ene derivative therefore effectively provides both scaffolds from a single purchase, reducing inventory complexity and total procurement expenditure. This scenario is particularly relevant for core facilities and contract research organizations that maintain diverse building-block collections and seek to maximize synthetic versatility per unit of inventory.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Azaspiro[3.5]non-7-ene;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.